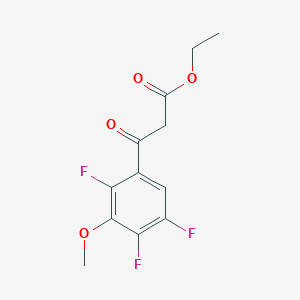

Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate

Descripción general

Descripción

Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate is a chemical compound with the molecular formula C12H11F3O4. It is known for its unique structural features, including the presence of trifluoromethyl and methoxy groups on the phenyl ring. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate can be synthesized through several synthetic routes. One common method involves the reaction of ethyl acetoacetate with 2,4,5-trifluoro-3-methoxybenzoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and the product is often subjected to rigorous quality control measures to ensure consistency .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The trifluoromethyl and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Intermediate in Drug Synthesis:

Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate is primarily recognized for its role as an intermediate in the synthesis of novel pharmaceuticals. It is particularly valuable in the development of anti-inflammatory and analgesic drugs , enhancing their therapeutic efficacy. The trifluoromethyl and methoxy groups in its structure contribute to improved biological activity and selectivity of the resulting compounds .

Case Studies:

- Anti-inflammatory Agents: Research has shown that derivatives of this compound exhibit significant anti-inflammatory properties, making them potential candidates for treating conditions like arthritis and other inflammatory diseases.

- Analgesics: Studies indicate that compounds synthesized using this compound demonstrate enhanced pain relief effects compared to existing analgesics.

Agricultural Chemicals

Formulation of Agrochemicals:

The compound is utilized in the formulation of agrochemicals, contributing to the development of effective herbicides and pesticides . Its chemical properties allow for targeted action against specific plant species while minimizing environmental impact .

Advantages:

- Selective Targeting: The trifluoro group enhances the selectivity of herbicides, reducing harm to non-target plants.

- Environmental Safety: The compound’s design aims to lower ecological footprints compared to traditional agrochemicals.

Material Science

Advanced Materials Development:

In material science, this compound is employed in creating advanced materials such as polymers and coatings . These materials exhibit improved thermal stability and chemical resistance, making them suitable for various industrial applications .

Applications:

- Coatings: The compound can be used in protective coatings that require durability and resistance to harsh chemicals.

- Polymers: Its incorporation into polymer matrices enhances mechanical properties and thermal performance.

Biochemical Research

Studies on Enzyme Inhibition:

Researchers utilize this compound in studies related to enzyme inhibition and metabolic pathways. It provides insights into disease mechanisms and potential therapeutic targets .

Research Findings:

- Enzyme Inhibition Studies: Investigations have revealed that derivatives can inhibit specific enzymes linked to metabolic disorders, suggesting potential applications in drug development for these conditions.

- Pathway Analysis: The compound aids in elucidating metabolic pathways involved in various diseases, contributing to a better understanding of disease mechanisms.

Summary Table of Applications

| Application Area | Key Uses | Benefits |

|---|---|---|

| Pharmaceutical Development | Synthesis of anti-inflammatory and analgesic drugs | Enhanced therapeutic efficacy |

| Agricultural Chemicals | Formulation of herbicides and pesticides | Selective targeting with reduced environmental impact |

| Material Science | Development of advanced polymers and coatings | Improved thermal stability and chemical resistance |

| Biochemical Research | Studies on enzyme inhibition | Insights into disease mechanisms |

Mecanismo De Acción

The mechanism of action of ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl and methoxy groups enhance its binding affinity to certain enzymes and receptors, potentially leading to biological effects such as inhibition of microbial growth or modulation of cellular pathways .

Comparación Con Compuestos Similares

Similar Compounds

- Ethyl 3-oxo-3-(2,4,5-trifluorophenyl)propanoate

- Ethyl 3-oxo-3-(2,4-difluoro-3-methoxyphenyl)propanoate

- Ethyl 3-oxo-3-(2,4,5-trifluoro-3-hydroxyphenyl)propanoate

Uniqueness

Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate is unique due to the presence of both trifluoromethyl and methoxy groups on the phenyl ring, which impart distinct chemical and biological properties.

Actividad Biológica

Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate, with the CAS number 112811-68-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, cytotoxic, and other therapeutic effects, supported by relevant studies and data.

- Molecular Formula : C₁₂H₁₁F₃O₄

- Molecular Weight : 276.21 g/mol

- Purity : ≥ 95% (NMR)

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. The following sections summarize key findings regarding its antimicrobial and cytotoxic properties.

Antimicrobial Activity

-

In Vitro Studies :

- This compound has shown significant antibacterial activity against various pathogens. For instance, a study indicated that derivatives of related compounds exhibited minimum inhibitory concentrations (MIC) ranging from 0.073 to 0.125 mg/mL against common bacterial strains such as E. coli and S. aureus .

- The compound's effectiveness was compared to standard antibiotics, demonstrating competitive potency.

- Mechanism of Action :

Cytotoxicity

-

Cell Line Studies :

- In cytotoxicity assays using human cancer cell lines, this compound demonstrated varying levels of cytotoxic effects. The IC50 values ranged from 280 to 765 µg/mL across different cell lines .

- A comparative analysis with etoposide indicated that while the compound shows promise, it requires further optimization to enhance its cytotoxic potential.

- Selectivity Index :

Data Summary

| Biological Activity | Test Organism/Cell Line | MIC/IC50 (µg/mL) | Reference |

|---|---|---|---|

| Antibacterial | E. coli | 0.083 | |

| Antibacterial | S. aureus | 0.125 | |

| Cytotoxicity | Human cancer cell line | 280 - 765 |

Case Studies

-

Case Study on Antibacterial Efficacy :

A study published in Frontiers in Chemistry evaluated the antibacterial properties of several derivatives related to this compound. The findings highlighted that modifications in the chemical structure significantly influenced antimicrobial activity, suggesting avenues for further research into structure-activity relationships . -

Cytotoxicity Evaluation :

Research involving human cancer cell lines revealed that this compound exhibits selective cytotoxic effects, warranting further investigation into its potential as an anticancer agent .

Propiedades

IUPAC Name |

ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3O4/c1-3-19-9(17)5-8(16)6-4-7(13)11(15)12(18-2)10(6)14/h4H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTKWXCRLEWADRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC(=C(C(=C1F)OC)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80442207 | |

| Record name | Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80442207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112811-68-4 | |

| Record name | Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80442207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate in the synthesis described in the research?

A1: this compound serves as a crucial starting material in the multi-step synthesis of (1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridine-6-yl]-4-oxo-3-quinoline-carboxylic acid. [] The research highlights its reaction with a protected heterocyclic amine, followed by subsequent reactions with triethyl orthoformate and a cyclic amine. These steps ultimately lead to the cyclization and formation of the final product. []

Q2: How does the use of this compound contribute to the efficiency of the synthesis compared to previous methods?

A2: The research paper emphasizes that employing this compound in this specific synthetic route offers significant advantages in terms of technological simplicity. [] Unlike previous methods, this approach avoids complex procedures, simplifying the production process and potentially reducing the cost of the final product. [] This highlights the practical implications of using this compound in large-scale production.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.